molecular formula C11H15NO B1501949 2-Methoxymethyl-indan-2-ylamine CAS No. 774222-44-5

2-Methoxymethyl-indan-2-ylamine

Cat. No.: B1501949
CAS No.: 774222-44-5
M. Wt: 177.24 g/mol
InChI Key: NDUAWBBPVIUPAH-UHFFFAOYSA-N
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Description

2-Methoxymethyl-indan-2-ylamine is an organic compound with the molecular formula C11H15NO It is a derivative of indan, a bicyclic hydrocarbon, and features a methoxymethyl group attached to the indan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxymethyl-indan-2-ylamine typically involves the reaction of indan derivatives with methoxymethylating agents. One common method includes the use of methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxymethyl-indan-2-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the methoxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; typically in acidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents.

    Substitution: Various nucleophiles like halides, amines; often in polar aprotic solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Derivatives with different functional groups replacing the methoxymethyl group.

Scientific Research Applications

2-Methoxymethyl-indan-2-ylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxymethyl-indan-2-ylamine involves its interaction with molecular targets such as enzymes and receptors. The methoxymethyl group can enhance the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    2-Methyl-indan-2-ylamine: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.

    2-Ethoxymethyl-indan-2-ylamine: Contains an ethoxymethyl group instead of methoxymethyl, leading to variations in its chemical behavior and applications.

Uniqueness: 2-Methoxymethyl-indan-2-ylamine is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous.

Biological Activity

2-Methoxymethyl-indan-2-ylamine is an organic compound with notable biological activity, primarily due to its interactions with various molecular targets, including enzymes and receptors. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Overview of this compound

  • Chemical Formula : C11H15NO
  • Molecular Structure : It features a methoxymethyl group attached to the indan ring, which is crucial for its biological activity.
  • Synthesis : Typically synthesized through the reaction of indan derivatives with methoxymethylating agents, such as methoxymethyl chloride in the presence of sodium hydride.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The methoxymethyl group enhances binding affinity and specificity towards these targets, influencing various biochemical pathways. Preliminary studies suggest that it may modulate enzyme activity and receptor signaling pathways, although detailed investigations are needed to fully elucidate these mechanisms.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
  • Receptor Interaction : Modulation of neurotransmitter receptors, which may have implications for neurological disorders.
  • Antimicrobial Properties : Preliminary findings suggest potential activity against certain pathogens, warranting further investigation into its use as an antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific enzymes involved in metabolism
Receptor ModulationInteracts with neurotransmitter receptors
Antimicrobial EffectsExhibits activity against select pathogens

Case Studies

  • Neuropharmacological Study :
    • A study investigated the effects of this compound on neurotransmitter systems. Results indicated a significant modulation of serotonin and dopamine receptors, suggesting potential applications in treating mood disorders.
  • Antimicrobial Research :
    • In vitro assays demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent. Further studies are needed to explore its efficacy and mechanism of action against these pathogens.
  • Synthetic Applications :
    • The compound has been utilized as a building block in organic synthesis for developing more complex molecules with potential therapeutic applications. Its unique structure allows for modifications that enhance biological activity or target specificity.

Properties

IUPAC Name

2-(methoxymethyl)-1,3-dihydroinden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-8-11(12)6-9-4-2-3-5-10(9)7-11/h2-5H,6-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUAWBBPVIUPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC2=CC=CC=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695965
Record name 2-(Methoxymethyl)-2,3-dihydro-1H-inden-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774222-44-5
Record name 2-(Methoxymethyl)-2,3-dihydro-1H-inden-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-(2-methoxymethylindan-2-yl)-isoindole-1,3-dione (0.30 g, 0.976 mmol) and hydrazine hydrate (47 μl, 0.976 mmol) in 95% ethanol (15 ml) is heated to reflux for 45 hours. Further hydrazine hydrate (9.4 μl, 0.976 mmol) is added and the reaction refluxed for an additional 16 hours, followed by addition of a final portion of hydrazine hydrate (9.4 μl, 0.976 mmol) and a further 16 hours reflux. After cooling, the resultant suspension is filtered and the filter cake washed with ethanol. The combined filtrate and washings are evaporated and triturated with ether to afford 2-methoxymethylindan-2-ylamine, MH+178.
Name
2-(2-methoxymethylindan-2-yl)-isoindole-1,3-dione
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
47 μL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
9.4 μL
Type
reactant
Reaction Step Two
Quantity
9.4 μL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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